molecular formula C20H23F2N3O B032586 Isopyrazam CAS No. 881685-58-1

Isopyrazam

Cat. No. B032586
Key on ui cas rn: 881685-58-1
M. Wt: 359.4 g/mol
InChI Key: XTDZGXBTXBEZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08680337B2

Procedure details

6.2 g of 9-isopropyl-5-amino-benzonorbornene (Comp. No. Z3.11, syn/anti ratio 90:10; mmol, 1.05 equivalents) and 1.6 g of potassium tert-butoxide (14.7 mmol, 0.5 equivalent) are added to a solution of 6 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (29 mmol) in 60 ml of chlorobenzene. The reaction mixture is heated to 95° C. and the chlorobenzene solvent is completely removed in vacuo. The reaction mixture is heated to 120° C. and stirred for 20 hours. 30 ml of chlorobenzene are then added. The organic phase is extracted twice with water, first at low pH, then at high pH. The organic phase is concentrated by distilling off chlorobenzene. 8 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-isopropyl-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide are obtained in the form of a brown oil (crude yield: 33%).
[Compound]
Name
9-isopropyl-5-amino-benzonorbornene
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[K+].C(O[C:10]([C:12]1[C:13]([CH:18]([F:20])[F:19])=[N:14][N:15]([CH3:17])[CH:16]=1)=[O:11])C.Cl[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[CH:2]([CH:5]1[CH:23]2[C:22]3[C:27]([CH:26]1[CH2:25][CH2:24]2)=[CH:18][CH:13]=[CH:12][C:16]=3[NH:15][C:10]([C:12]1[C:13]([CH:18]([F:19])[F:20])=[N:14][N:15]([CH3:17])[CH:16]=1)=[O:11])([CH3:3])[CH3:1] |f:0.1|

Inputs

Step One
Name
9-isopropyl-5-amino-benzonorbornene
Quantity
6.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
6 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NN(C1)C)C(F)F
Name
Quantity
60 mL
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the chlorobenzene solvent is completely removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 120° C.
ADDITION
Type
ADDITION
Details
30 ml of chlorobenzene are then added
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted twice with water, first at low pH
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off chlorobenzene

Outcomes

Product
Details
Reaction Time
20 h
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.